Aloin B

Catalog No.
S518077
CAS No.
28371-16-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin B

CAS Number

28371-16-6

Product Name

Aloin B

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N

SMILES

O=C1C2=C(C=CC=C2O)[C@@H]([C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4=CC(CO)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

Aloin B; 10-epi-Aloin A; Isobarbaloin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Description

The exact mass of the compound Aloin is 418.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloin B is an anthraquinone derivative and one of the two isomers of aloin, the other being aloin A. It exists as a C-glucoside and is characterized by its unique configuration at the C-10 position of the aloe-emodin anthrone moiety. Aloin B typically appears in the yellow sap of Aloe vera leaves and exhibits a bitter taste. Its chemical formula is C₁₄H₁₈O₇, and it has been identified as a key component in the latex of Aloe vera, which contains various bioactive compounds .

  • Aloin's laxative effect is believed to be caused by its stimulation of intestinal fluid secretion and increased muscle contractions in the colon.
  • The anthraquinone aglycones released during aloin hydrolysis irritate the colon wall, triggering these effects.
  • Toxicity: High doses of aloin can cause abdominal cramps, diarrhea, electrolyte imbalance, and even kidney damage.
  • Contraindications: Due to its strong laxative effect, aloin is not recommended for pregnant or breastfeeding women, individuals with certain gastrointestinal conditions, or those taking specific medications.
  • Not for topical use: Aloin can be irritating to the skin and should not be applied topically [].

Current Research

While traditionally used as a laxative, recent research explores aloin's potential for other health benefits:

  • Anti-inflammatory and antioxidant properties: Studies suggest aloin might possess anti-inflammatory and antioxidant effects, potentially beneficial for various conditions.
  • Anticancer properties: Preliminary research indicates aloin may have anticancer properties, although further investigation is needed.

Anti-inflammatory Properties

Studies suggest aloin possesses anti-inflammatory properties. Research has shown its ability to reduce inflammation in various models, including those for colitis and arthritis []. The exact mechanism remains unclear, but aloin might target specific inflammatory pathways within cells [].

Anticancer Potential

The potential anticancer properties of aloin are a growing area of scientific investigation. Studies have observed aloin's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, further research is necessary to understand its effectiveness and safety in human cancer treatment [].

Antimicrobial Activity

Aloin exhibits antimicrobial activity against various bacteria and fungi []. This suggests its potential application as a natural antimicrobial agent, although more research is needed to determine its efficacy and safety in clinical settings [].

  • Redox Reactions: Under anaerobic conditions, aloin B can be transformed into aloe-emodin anthrone, while aerobic conditions lead to the formation of aloe-emodin. These transformations are facilitated by enzymatic processes .
  • Reactions with Nitric Acid: Aloin B reacts with nitric acid to produce various acids, including aloetic acid and chrysammic acid, indicating its potential for further chemical modifications .
  • Hydrolysis: Aloin B can hydrolyze to release glucose and other products, which may contribute to its biological effects .

Aloin B exhibits a range of biological activities that make it significant in pharmacological research:

  • Antioxidant Properties: It has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Anti-inflammatory Effects: Aloin B may reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Laxative Effects: Like its counterpart aloin A, aloin B possesses irritant laxative properties, which can stimulate bowel movements .
  • Antimicrobial Activity: Studies have shown that aloin B can inhibit the growth of certain bacteria and fungi, suggesting its utility in treating infections .

Aloin B has numerous applications across various fields:

  • Pharmaceuticals: Due to its biological activities, aloin B is studied for use in developing anti-inflammatory and antimicrobial drugs .
  • Cosmetics: Its antioxidant properties make it valuable in skincare products aimed at reducing oxidative stress on the skin .
  • Nutraceuticals: Aloin B is included in dietary supplements for its potential health benefits related to digestion and immune support .

Research on interaction studies involving aloin B indicates that it may interact with various biological systems:

  • Genotoxicity Studies: Some studies have reported that anthraquinones like aloin B can induce DNA damage in certain cell lines under specific conditions. This suggests caution in its use at high concentrations or over prolonged periods .
  • Synergistic Effects: When combined with other phytochemicals from Aloe vera or different plants, aloin B may exhibit enhanced effects, particularly in antimicrobial applications .

Aloin B shares similarities with several other compounds derived from Aloe vera and related plants. Here are some comparable compounds:

CompoundDescriptionUnique Features
Aloin AIsomer of aloin B; also an anthraquinoneDifferent configuration at C-10 position
BarbaloinA glucoside form of aloe-emodinExhibits strong antioxidant properties
Aloe-emodinAn aglycone derived from both aloin A and BPotent anti-cancer properties
IsobarbaloinAnother structural isomer related to barbaloinSimilar properties but different efficacy

Aloin B's uniqueness lies in its specific structural configuration and the distinct biological activities it exhibits compared to these similar compounds. Its role as a glucoside and its specific interactions within biological systems further differentiate it within the group of anthraquinones found in Aloe vera.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69VIB0J2WK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Cathartics

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
5133-19-7

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE

Dates

Modify: 2023-08-15
1. Resolution of aloin into diastereoisomers and their characterization Auterhoff H ; Graf E ; Eurisch G ; Alexa M Arch. Pharm. (Weinheim, Ger.); VOL 313 ISS Feb 1980, P113-120, (REF 6) [German] [IPA]

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